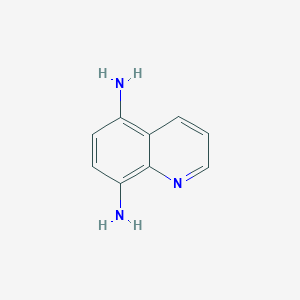

Quinoline-5,8-diamine

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. nih.govnih.govresearchgate.net Its versatile structure allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties. orientjchem.orgbohrium.com In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and marketed drugs. nih.govnih.govbohrium.com

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govorientjchem.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and physical characteristics, making it a valuable tool in drug discovery and development. orientjchem.orgbohrium.com Beyond pharmaceuticals, quinoline-based compounds are also integral to the development of functional materials such as dyes, catalysts, and electronic components. researchgate.netresearchgate.net

Overview of Diamine-Functionalized Quinoline Derivatives

The introduction of diamine functionalities to the quinoline scaffold gives rise to a class of compounds with unique chemical reactivity and potential applications. The amino groups can significantly influence the electronic properties of the quinoline ring system and provide sites for further chemical reactions.

Diamine-functionalized quinolines are of particular interest in coordination chemistry, where they can act as ligands, forming stable complexes with various metal ions. These complexes have been explored for their catalytic activity and potential use in materials science. Furthermore, the presence of two amino groups offers opportunities for the synthesis of polymers and other macromolecules with tailored properties.

Historical Context of Quinoline-5,8-diamine and Related Research

The study of quinoline and its derivatives dates back to the 19th century, with its initial isolation from coal tar. wikipedia.orgiipseries.org Over the decades, numerous synthetic methods have been developed to construct the quinoline ring system, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgiipseries.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-5,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFRBECAJLHOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoline 5,8 Diamine and Its Derivatives

Classical and Named Reactions for Quinoline (B57606) Skeleton Construction

The construction of the fundamental quinoline ring system is a well-established area of organic synthesis, with several named reactions providing versatile entry points to a wide array of substituted quinolines. These methods, developed over a century ago, remain cornerstones of heterocyclic chemistry.

Skraup Synthesis and its Modifications

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. The archetypal reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene to yield quinoline. acs.org In this process, nitrobenzene serves as both the solvent and the oxidizing agent. To mitigate the often violent nature of the reaction, it is typically conducted in the presence of ferrous sulfate. acs.org Arsenic acid can be used as a less vigorous oxidizing agent in place of nitrobenzene. acs.org

The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to furnish the quinoline ring. nih.gov Modifications to the Skraup reaction have been developed to improve safety and yields. One such modification involves the addition of acetic acid to the reaction mixture, which helps to control the reaction's exothermicity. acs.org Another variation includes the use of microwave irradiation and ionic liquids to enhance reaction efficiency. jst.go.jp

Friedländer Condensation Approaches

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a versatile method for preparing quinolines from o-aminoaryl aldehydes or ketones and a compound containing an α-methylene group. researchgate.netias.ac.in The reaction proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration. ias.ac.inacs.org

Two primary mechanisms have been proposed for the Friedländer synthesis. google.com The first involves an initial aldol condensation between the reactants to form an aldol adduct, which then undergoes dehydration and subsequent imine formation to yield the quinoline. The second proposed pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation and dehydration. google.com A key advantage of the Friedländer synthesis is that the substitution pattern on the resulting quinoline is determined by the starting materials. stackexchange.com However, regioselectivity can be a challenge when using unsymmetrical ketones. researchgate.net

Recent advancements in the Friedländer synthesis include the use of various catalysts to improve reaction conditions and yields. These include Lewis acids, Brønsted acids, and even iodine. acs.orgresearchgate.net Solvent-free conditions and microwave irradiation have also been successfully applied. acs.orgresearchgate.net

Knorr Quinoline Synthesis and Related Cyclizations

The Knorr quinoline synthesis, described by Ludwig Knorr in 1886, is a method for converting β-ketoanilides into 2-hydroxyquinolines (quinolin-2-ones) using a strong acid, typically sulfuric acid. nih.govresearchgate.net The reaction is a type of intramolecular electrophilic aromatic substitution followed by the elimination of water. nih.gov

Under certain reaction conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. For example, the cyclization of benzoylacetanilide in a large excess of polyphosphoric acid (PPA) yields the 2-hydroxyquinoline, while using a smaller amount of PPA favors the formation of the 4-hydroxyquinoline. nih.gov The Conrad-Limpach synthesis is a related reaction where anilines react with β-ketoesters. At lower temperatures, a β-aminoacrylate is formed, which cyclizes to a 4-quinolone (kinetic product). At higher temperatures, the reaction proceeds via a β-ketoester anilide to form a 2-quinolone (thermodynamic product). nih.govgoogle.com

Combes and Pfitzinger Reactions

The Combes quinoline synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone. nih.govosi.lv The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. osi.lvresearchgate.net A mixture of polyphosphoric acid (PPA) and an alcohol can be used to create a more effective dehydrating agent than concentrated sulfuric acid. osi.lv

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism involves the hydrolysis of the amide bond in isatin by the base to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline derivative. wikipedia.org

Targeted Synthesis of Quinoline-5,8-diamine and its Direct Precursors

The introduction of the 5,8-diamine functionality onto the quinoline ring typically involves the reduction of corresponding nitro precursors. These strategies are crucial for accessing the target compound and its immediate synthetic relatives.

Reduction Strategies for Nitroquinoline Intermediates (e.g., 6-nitro-quinoline-5-amine to quinoline-5,6-diamine)

The synthesis of quinoline diamines often proceeds through the reduction of dinitro or aminonitro quinoline derivatives. A variety of reducing agents and conditions can be employed, with the choice depending on the specific substrate and desired selectivity.

For instance, the synthesis of o-diaminoquinolines, such as 5,6- and 7,8-diaminoquinolines, has been achieved starting from angularly annelated selenadiazoloquinolones. This multi-step process involves chlorination of the pyridone ring followed by reductive deselenation to afford 4-chloro-o-diaminoquinolines. Subsequent dechlorination can then yield the desired diaminoquinoline. nih.gov

A common and direct approach to aminoquinolines is the reduction of the corresponding nitro compounds. For example, 8-aminoquinoline (B160924) can be prepared by the reduction of 8-nitroquinoline using tin powder in the presence of hydrochloric acid. The reduction of 5-nitro-8-methoxyquinoline to 5-amino-8-methoxyquinoline has been accomplished using tin dust and concentrated hydrochloric acid. researchgate.net

The selective reduction of one nitro group in a dinitro compound is also a valuable strategy. The chemoselective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline to produce 7-amino-5-nitroquinolin-8-ol has been carried out using sodium sulfide (Na2S) in a mixture of water and DMSO, as well as through catalytic hydrogenation using palladium on carbon (Pd/C). acs.org

Regarding the specific precursor mentioned, 6-nitroquinolin-5-amine, while direct, detailed protocols for its reduction to quinoline-5,6-diamine (B1297419) are not extensively documented in the readily available literature, general methods for the reduction of nitroanilines are applicable. Catalytic hydrogenation using catalysts such as Pd/C, Raney nickel, or platinum oxide, often under hydrogen pressure, is a standard method for reducing nitro groups to amines. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid, are also commonly used for this transformation. The choice of reagent and conditions would need to be optimized to ensure the selective reduction of the nitro group without affecting other functionalities on the quinoline ring. An enzymatic approach has also been reported for the conversion of 6-nitroquinoline to 6-aminoquinoline under hypoxic conditions using the xanthine/xanthine oxidase system, which proceeds through a 6-hydroxylaminoquinoline intermediate. researchgate.net

Table of Synthetic Reactions for Quinoline Skeleton Construction

| Reaction Name | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Quinoline |

| Friedländer Condensation | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst | Substituted Quinoline |

| Knorr Quinoline Synthesis | β-Ketoanilide | Strong acid (e.g., H₂SO₄) | 2-Hydroxyquinoline |

| Combes Reaction | Aniline, β-Diketone | Acid catalyst | 2,4-Disubstituted Quinoline |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acid |

Table of Reduction Strategies for Nitroquinoline Intermediates

| Starting Material | Reducing Agent/Conditions | Product |

|---|---|---|

| 8-Nitroquinoline | Sn powder, HCl | 8-Aminoquinoline |

| 5-Nitro-8-methoxyquinoline | Sn dust, conc. HCl | 5-Amino-8-methoxyquinoline |

| 5,7-Dinitro-8-hydroxyquinoline | Na₂S, H₂O/DMSO or Pd/C, H₂ | 7-Amino-5-nitroquinolin-8-ol |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| Aniline |

| Glycerol |

| Sulfuric acid |

| Nitrobenzene |

| Ferrous sulfate |

| Arsenic acid |

| Acrolein |

| Acetic acid |

| o-Aminoaryl aldehyde |

| o-Aminoaryl ketone |

| β-Ketoanilide |

| 2-Hydroxyquinoline |

| Quinolin-2-one |

| Benzoylacetanilide |

| Polyphosphoric acid |

| 4-Hydroxyquinoline |

| β-Ketoester |

| 4-Quinolone |

| β-Diketone |

| Isatin |

| Quinoline-4-carboxylic acid |

| 6-nitro-quinoline-5-amine |

| quinoline-5,6-diamine |

| Selenadiazoloquinolone |

| 4-chloro-o-diaminoquinoline |

| 8-Nitroquinoline |

| Tin |

| Hydrochloric acid |

| 5-Nitro-8-methoxyquinoline |

| 5-Amino-8-methoxyquinoline |

| 5,7-Dinitro-8-hydroxyquinoline |

| Sodium sulfide |

| Dimethyl sulfoxide |

| Palladium on carbon |

| 7-Amino-5-nitroquinolin-8-ol |

| 6-Nitroquinoline |

| 6-Aminoquinoline |

| Xanthine |

| Xanthine oxidase |

| 6-Hydroxylaminoquinoline |

| Tin(II) chloride |

Oxidation of Hydroxyquinoline Analogues to Quinolinediones

A prominent pathway to access the quinoline-5,8-dione framework involves the oxidation of hydroxyquinoline precursors, particularly 8-hydroxyquinoline (B1678124) (8-HQ). This transformation is crucial as the resulting dione (B5365651) is a direct and stable intermediate for this compound.

Various oxidizing agents and conditions have been explored to achieve this conversion efficiently. One method involves sensitized photo-oxidation, where either 8-hydroxyquinoline or 5-hydroxyquinoline can be converted to quinoline-5,8-quinone in yields of 64-70%. Another approach utilizes Fremy's salt (potassium nitrosodisulfonate) for the oxidation of 8-hydroxyquinoline.

More recent advancements focus on clean, catalytic oxidation methods. For instance, the oxidation of 8-hydroxyquinoline using tert-butyl hydroperoxide (tBuOOH) as the oxidant can be effectively catalyzed by silica-supported iron tetrasulfophthalocyanine (FePcS–SiO₂). This heterogeneous catalytic system is notable for its efficiency and selectivity, with reported yields of the target quinoline-5,8-dione reaching up to 66% under optimized conditions. nih.govresearchgate.net The catalytic activity is influenced by the state of the iron complex (monomer vs. dimer) and the nature of the silica support. nih.govresearchgate.net

| Precursor | Reagents/Catalyst | Product | Yield | Reference |

| 8-Hydroxyquinoline | tBuOOH, FePcS–SiO₂ | Quinoline-5,8-dione | up to 66% | nih.govresearchgate.net |

| 8-Hydroxyquinoline | Fremy's Salt | Quinoline-5,8-dione | - | - |

| 8-Hydroxyquinoline | Sensitized Photo-oxidation | Quinoline-5,8-quinone | 64-70% |

Multi-step Linear Synthesis Pathways

Classical organic synthesis provides several linear, multi-step pathways to construct the fundamental quinoline ring system. These methods, though sometimes requiring harsh conditions, are foundational and versatile for producing a wide range of substituted quinolines that can be further elaborated to this compound.

Notable examples of such pathways include:

Skraup Synthesis : This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in reaction with anilines in the presence of a Lewis acid or Brønsted acid.

Friedländer Annulation : This pathway involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method is advantageous for its regioselectivity in producing substituted quinolines.

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions.

Conrad-Limpach Synthesis : This involves the reaction of anilines with β-ketoesters. At lower temperatures, it yields a 4-hydroxyquinoline, while at higher temperatures, a 2-hydroxyquinoline is formed.

These classical methods provide access to the core quinoline structure, which must then undergo further functionalization steps, such as nitration followed by reduction, to install the amino groups at the 5 and 8 positions.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has significantly benefited from the application of transition-metal catalysis, which enables the construction of the quinoline scaffold and the introduction of key functional groups under milder conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling an organoboron compound with an aryl halide or triflate. In the context of quinoline synthesis, it can be used to introduce aryl or other substituents onto a pre-existing halo-quinoline scaffold. nih.govresearchgate.net For example, 5-bromo-8-hydroxyquinoline can be coupled with various arylboronic acids to create 5-aryl-8-hydroxyquinolines. researchgate.net Highly active palladacyclic catalyst precursors have been developed that allow these reactions to proceed efficiently, even in aqueous media.

Buchwald-Hartwig Amination : This reaction is a powerful tool for forming C-N bonds by coupling an amine with an aryl halide or triflate. It has been successfully applied to the synthesis of amino-substituted quinolines. For instance, 6,7-dihalo-5,8-quinolinequinones can undergo Buchwald-Hartwig amination with various anilines to produce novel 6-arylamino derivatives in excellent yields. scienceopen.com Similarly, 5-bromo-8-benzyloxyquinoline has been coupled with secondary anilines using specific palladium/phosphine ligand systems to generate 5-(N-substituted-anilino)-8-benzyloxyquinolines, which can be deprotected to the corresponding 8-hydroxyquinolines. ias.ac.in The choice of ligand, such as sterically demanding biaryl phosphines (e.g., SPhos, XPhos), is often critical for achieving high efficiency. nih.gov

| Reaction Type | Substrates | Catalyst/Ligand System | Product Type | Reference |

| Suzuki-Miyaura | 6,8-dibromo-tetrahydroquinoline, Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 6,8-diaryl-tetrahydroquinoline | researchgate.net |

| Buchwald-Hartwig | 6,7-dihalo-5,8-quinolinequinone, Aniline | Pd(OAc)₂ / BrettPhos | 6-Arylamino-quinolinequinone | scienceopen.com |

| Buchwald-Hartwig | 5-bromo-8-benzyloxyquinoline, Secondary aniline | Pd(OAc)₂ / Johnphos | 5-(N-substituted-anilino)-8-benzyloxyquinoline | ias.ac.in |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have emerged as versatile tools for the synthesis of heterocyclic compounds, including quinolines. They can promote various transformations, such as dehydrogenative couplings and annulations.

One efficient method involves the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by a bifunctional ruthenium NNN-pincer complex. rsc.org This approach is environmentally benign as it generates only hydrogen and water as byproducts. rsc.org Another strategy involves the ruthenium-catalyzed reaction of anilines with allylammonium chlorides in an aqueous medium to construct the quinoline ring. knu.ac.kr Furthermore, ruthenium has been used to catalyze the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using the 8-aminoquinolinyl group as a bidentate directing group to synthesize isoquinolones. nih.gov Ruthenium catalysts are also effective in the cycloisomerization of trimethylsilyl alkynyl imines, which can be derived from amides, to produce substituted quinolines.

Copper-Mediated Annulations

Copper catalysts offer a cost-effective and efficient alternative for constructing quinoline rings through various annulation strategies. These reactions often involve C-H activation and the formation of multiple bonds in a single step.

For example, a copper(0)-catalyzed [3 + 2 + 1] annulation between anthranils and phenylacetaldehydes has been developed for the synthesis of 8-acylquinolines. mdpi.com Another approach is a copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils to produce 2,3-diaroylquinolines. mdpi.com Copper catalysts also mediate the synthesis of 2-aminoquinolines through a tandem reaction involving a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by amination and intramolecular cyclization. rsc.org Additionally, a novel synthesis of quinoline–indole hybrids has been achieved through a Cu(II)-catalyzed C2-amination of quinoline N-oxides followed by annulation with o-alkynylanilines. acs.org

Iron-Catalyzed Cyclizations

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for sustainable chemical synthesis. Iron-catalyzed reactions have been successfully developed for the construction of quinoline scaffolds.

A notable method is the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes. acs.orgnih.gov In this process, the iron catalyst facilitates the oxidation of the alcohol or methyl arene to an aldehyde, which then undergoes condensation with the 2-amino styrene, followed by a radical cyclization and oxidative aromatization to yield polysubstituted quinolines. acs.orgnih.gov Another efficient approach is an iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes, which proceeds under an oxygen atmosphere and offers a broad substrate scope with no hazardous byproducts. chemistryviews.org More recently, iron single-atom catalysts have been shown to be highly active and selective for the three-component oxidative cyclization of anilines and acetophenones to afford a wide variety of quinolines. researchgate.net

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Iron(III) chloride | Aldehydes, Amines, Styrenes | Three-Component Coupling | 2,4-Disubstituted quinolines | chemistryviews.org |

| Iron catalyst | 2-Amino styrene, Alcohols/Methyl arenes | Oxidative Cyclization | Polysubstituted quinolines | acs.orgnih.gov |

| Iron Single-Atom Catalyst | Anilines, Acetophenones | Three-Component Oxidative Cyclization | Substituted quinolines | researchgate.net |

Transition Metal-Free Catalysis

The development of transition metal-free catalytic systems for quinoline synthesis has gained momentum, driven by the need for more cost-effective and environmentally benign processes. These methods often rely on the use of organocatalysts, iodine, or radical initiators to facilitate the construction of the quinoline core. organic-chemistry.orgsemanticscholar.org

One prominent approach involves the use of molecular iodine as a Lewis acidic catalyst. For instance, a multicomponent Povarov reaction can be catalyzed by iodine, reacting anilines, aldehydes, and alkynes to form substituted quinolines. The reaction proceeds through the formation of a Schiff base, which then undergoes a Diels-Alder cycloaddition with the alkyne, followed by aromatization. mdpi.com Another strategy employs N-bromosuccinimide (NBS) to initiate a radical-promoted cyclization of arylamine precursors, offering a pathway to 3-substituted quinolines. mdpi.com These methods avoid the use of precious metals and often proceed under mild conditions.

Table 1: Examples of Transition Metal-Free Catalysis for Quinoline Synthesis

| Catalyst/Reagent | Reaction Type | Starting Materials | Product Type | Ref |

|---|---|---|---|---|

| Iodine (I₂) | Povarov Reaction | Aniline, Aldehyde, Alkyne | 2,4-Disubstituted Quinoline | mdpi.com |

| N-Bromosuccinimide | Radical Cyclization | Arylamine Precursors | 3-Substituted Quinoline | mdpi.com |

| BF₃·OEt₂ | Friedländer Synthesis | 2-Aminobenzaldehyde, 2-Methylindole, Acetophenone | Benzazepine-fused Quinoline | mdpi.comnih.gov |

| No Catalyst | Aerobic Oxidation | 2-(Aminomethyl)aniline, Aromatic Ketone | 2-Aryl Quinoline | nih.gov |

Main Group Metal Lewis Acid Catalyzed Reactions (e.g., Sn(II), In(III))

Main group metal Lewis acids have emerged as effective catalysts for various organic transformations, including the synthesis of quinolines. These metals, such as tin, indium, and bismuth, are generally less toxic and more abundant than their transition metal counterparts.

Indium, for example, can catalyze a three-component reaction between nitroarenes, aldehydes, and phenylacetylene in dilute hydrochloric acid. organic-chemistry.org The reaction involves the in-situ reduction of the nitroarene to an aniline, which then couples with the other components and cyclizes to form the quinoline derivative. organic-chemistry.org Tin(II) chloride, often used in deep eutectic solvents with choline chloride, provides a green catalytic system for one-pot quinoline synthesis. semanticscholar.org Bismuth(III) salts have also been reported to catalyze the cyclization of phenylacetylene with ethyl 2-(arylimino)acetates at room temperature, offering a mild and efficient route to quinoline-2-carboxylates. researchgate.net Metal-Organic Frameworks (MOFs) with aluminum Lewis acid sites, such as MIL-53(Al), have demonstrated high efficiency in catalyzing the Friedländer synthesis. ias.ac.in

Table 2: Main Group Metal Lewis Acid Catalysis in Quinoline Synthesis

| Catalyst | Reaction Type | Starting Materials | Key Features | Ref |

|---|---|---|---|---|

| Indium (In) | Three-Component Reaction | Nitroarene, Aldehyde, Phenylacetylene | In-situ reduction of nitro group | organic-chemistry.org |

| Tin(II) Chloride (SnCl₂) | Friedländer-type | Anilines, Carbonyls | Used in deep eutectic solvent | semanticscholar.org |

| Bismuth(III) Chloride (BiCl₃) | Cyclization | Phenylacetylene, Ethyl 2-(arylimino)acetate | Room temperature reaction | researchgate.net |

| MIL-53(Al) | Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene carbonyl | Heterogeneous, recyclable catalyst | ias.ac.in |

| Aluminum Chloride (AlCl₃) | Doebner-like Process | Aniline, Aldehyde | Used with H₂O₂ as oxidant | nih.gov |

Photocatalytic and Photo-induced Methods

Photochemical methods provide a unique avenue for accessing reactive intermediates under mild conditions, often using visible light as a sustainable energy source. While direct photocatalytic synthesis of this compound is not prominent, photo-induced reactions are crucial for synthesizing key precursors and related structures, such as quinoline-5,8-quinones.

A notable application is the photooxygenation of 8-hydroxyquinolines. Using a photosensitizer like tetraphenylporphyrin (TPP) or methylene blue and visible light, 8-hydroxyquinolines can be efficiently oxidized to the corresponding quinoline-5,8-quinones in yields ranging from 50% to 89%. This transformation is significant as the quinoline-5,8-dione scaffold is a core component of several natural antibiotics.

General photocatalytic methods for forming the quinoline ring itself often involve visible-light-mediated oxidative cyclization reactions, which can be performed without metal catalysts. organic-chemistry.org These reactions harness the energy of light to promote C-H functionalization and C-N bond formation, aligning with the principles of green chemistry.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. acs.org The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov

This technology has been successfully applied to classic quinoline syntheses like the Friedländer reaction. For instance, the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds can be carried out efficiently under microwave irradiation, often in the absence of a solvent or using green solvents like ethanol (B145695). nih.govnih.gov One report highlights a catalyst-free microwave-assisted Friedländer synthesis that provides a single-step conversion to 8-hydroxyquinolines with a 72% yield, a significant improvement over the 34% yield from conventional heating. nih.gov Furthermore, microwave irradiation has been used to rapidly synthesize 2-aminoquinoline derivatives from secondary amines, aldehydes, and 2-azidobenzophenones.

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Quinoline Synthesis

| Reaction | Method | Conditions | Time | Yield | Ref |

|---|---|---|---|---|---|

| Friedländer Synthesis | Conventional | Ethanol, Reflux | 12 h | 34% | nih.gov |

| Friedländer Synthesis | Microwave | Ethanol, 150°C | 10 min | 72% | nih.gov |

| Three-Component Synthesis | Conventional | Reflux | 2.5-3.5 h | 60-94% | researchgate.net |

| Three-Component Synthesis | Microwave | Water, 100°C | 10-15 min | 75-93% | researchgate.net |

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolines. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

A key aspect of green quinoline synthesis is the use of environmentally benign solvents. Water and ethanol are frequently employed as green alternatives to hazardous chlorinated solvents. researchgate.net In some cases, reactions can be performed under solvent-free conditions, particularly with microwave heating or the use of solid-supported catalysts, which further reduces waste. nih.gov

Chemical Transformations and Reactivity of Quinoline 5,8 Diamine and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The substitution patterns of the quinoline (B57606) ring are dictated by the electronic nature of its constituent pyridine (B92270) and benzene (B151609) rings. In an unsubstituted quinoline molecule, electrophilic substitution reactions, such as nitration or bromination, preferentially occur on the more electron-rich benzene ring at positions C5 and C8. uop.edu.pkpharmaguideline.comyoutube.comquimicaorganica.org Conversely, nucleophilic substitution is favored on the electron-deficient pyridine ring, typically at the C2 and C4 positions, especially when a competent leaving group is present. uop.edu.pkyoutube.comgcwgandhinagar.com

The introduction of two amino groups at the C5 and C8 positions, as in quinoline-5,8-diamine, drastically alters this reactivity profile. The powerful electron-donating nature of the amino groups significantly activates the benzene ring, making it highly susceptible to electrophilic attack. The directing influence of these groups channels incoming electrophiles to the C6 and C7 positions, which are ortho to the existing amino substituents.

In contrast, the oxidized form, quinoline-5,8-dione, exhibits different reactivity. The electron-withdrawing nature of the dione (B5365651) system facilitates nucleophilic substitution, particularly at the C6 and C7 positions. Halogenated derivatives, such as 6,7-dichloroquinoline-5,8-dione, are valuable substrates for introducing new functionalities via nucleophilic displacement of the chloride ions. mdpi.comchemicalbook.com Research has also demonstrated the novel replacement of an amino group on a quinone ring with alkoxy groups, offering a direct route to alkoxy-substituted quinolinediones. acs.org

Oxidation Reactions and Reactive Intermediates

A defining characteristic of this compound is its susceptibility to oxidation, readily converting to the corresponding quinoline-5,8-dione. This transformation is a cornerstone of its chemistry, as the resulting dione is a versatile precursor for further functionalization. The synthesis of quinoline-5,8-diones is often achieved through the direct oxidation of 8-hydroxyquinoline (B1678124) precursors using oxidizing agents like sodium chlorate (B79027) in hydrochloric acid or through photooxygenation. chemicalbook.comresearchgate.net

The quinoline-5,8-dione system is redox-active and can participate in complex chemical transformations. Under certain conditions, such as in the presence of metal centers and protic solvents, the para-quinone (5,8-dione) can undergo a rearrangement to form a more reactive ortho-quinone derivative. researchgate.net This transformation highlights the potential for the formation of reactive intermediates that can be harnessed for subsequent synthetic steps.

Table 1: Representative Oxidation Reactions for Quinoline-dione Synthesis

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| 8-Hydroxyquinoline | Sodium chlorate (NaClO3), conc. HCl, 40°C | 6,7-Dichloroquinoline-5,8-dione | chemicalbook.com |

| 8-Hydroxyquinoline | tert-Butyl hydroperoxide, Silica-supported iron tetrasulfophthalocyanine | Quinoline-5,8-dione | researchgate.net |

| 2-Methyl-8-hydroxyquinoline | Dye-sensitized photooxidation (O2) | 2-Methylquinoline-5,8-dione | researchgate.net |

Derivatization Strategies via Amino Groups

The two primary amino groups of this compound are nucleophilic centers that provide a direct handle for extensive derivatization through condensation, annulation, and other functionalization reactions.

Like other aromatic diamines, this compound is expected to undergo facile condensation reactions with aldehydes and ketones to form Schiff bases (imines). Studies on the isomeric quinoline-5,6-diamine (B1297419) confirm this reactivity, where it reacts with various aromatic aldehydes in refluxing ethanol (B145695) to yield the corresponding N⁶-benzylidene-quinoline-5,6-diamine derivatives. semanticscholar.org This reaction proceeds by nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration to form the C=N double bond. Depending on the stoichiometry, either mono- or di-condensation products can be formed.

Table 2: Condensation of Diaminoquinolines with Aldehydes

| Diamine Reactant | Aldehyde | Conditions | Product Type | Reference |

| Quinoline-5,6-diamine | Aromatic aldehydes | Ethanol, reflux | N⁶-Benzylidene-quinoline-5,6-diamine | semanticscholar.org |

The ortho-disposition of the amino groups in compounds like quinoline-5,6-diamine and quinoline-7,8-diamine (B3358248) makes them ideal precursors for annulation reactions to construct fused heterocyclic systems. researchgate.net A common strategy involves a two-step, one-pot reaction with an aldehyde. First, a condensation reaction forms a Schiff base intermediate, which then undergoes an intramolecular cyclization and oxidation to form a fused imidazole (B134444) ring. semanticscholar.org For instance, reacting quinoline-5,6-diamine with aromatic aldehydes, followed by dehydrocyclization with iodine, yields 2-phenyl-1H-imidazo[4,5-f]-quinolines. semanticscholar.org This methodology is broadly applicable for creating diverse imidazoquinoline libraries. nih.govacs.org

Table 3: Annulation Reactions to Form Imidazoquinolines

| Diamine Reactant | Carbonyl Source | Cyclization/Oxidation Conditions | Product | Reference |

| Quinoline-5,6-diamine | Aromatic aldehydes | I₂, DMF, reflux | 2-Aryl-1H-imidazo[4,5-f]-quinolines | semanticscholar.org |

| Quinoline-5,6-diamine | Furfural | Weidenhagen reaction | 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline | researchgate.net |

| 3,4-Diaminoquinoline derivative | Valeraldehyde | Pd/C, H₂ (reduction of nitro group); then cyclization | 2-Butyl-1-(3,4-dimethoxybenzyl)-7,8-dimethoxy-1H-imidazo[4,5-c]quinoline | nih.gov |

Functionalization at other positions on the this compound ring system is crucial for modulating its properties. This is often achieved by using a pre-functionalized starting material or by performing reactions on the quinoline-5,8-dione intermediate.

C2 Position: The C2 position of the quinoline-5,8-dione scaffold can be modified to introduce various substituents. Research has detailed the synthesis of 6,7-dichloro-5,8-quinolinedione derivatives bearing a formyl, hydroxyl, or chlorine atom at the C2 position, demonstrating the feasibility of tailoring this site. mdpi.com

C6 and C7 Positions: These positions are most commonly functionalized through nucleophilic substitution on a 6,7-dihalo-quinoline-5,8-dione precursor. The halogen atoms serve as excellent leaving groups, allowing for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse libraries of substituted quinolinediones.

Regioselectivity and Stereoselectivity in Quinoline Derivative Reactions

Controlling the regiochemistry and stereochemistry of reactions is paramount in the synthesis of complex quinoline derivatives.

Regioselectivity refers to the preferential reaction at one site over other possible sites. In quinoline chemistry, this is evident in several key transformations:

Friedländer Annulation: This classic synthesis of quinolines involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. nih.govwikipedia.orgorganicreactions.org When an unsymmetrical ketone is used, the reaction can lead to two different regioisomeric products, posing a significant challenge. The choice of acid or base catalyst and reaction conditions can influence the regiochemical outcome. researchgate.netresearchgate.net

Electrophilic Substitution: As discussed previously, the inherent electronic properties of the quinoline ring direct electrophiles to C5/C8 in the unsubstituted system. In this compound, the powerful directing effect of the amino groups overrides this, selectively activating the C6 and C7 positions.

C-H Functionalization: Modern transition-metal-catalyzed C-H functionalization techniques often show high regioselectivity. For the parent quinoline, functionalization is most facile at the C2 position due to electronic factors and the directing ability of the ring nitrogen. nih.gov Accessing other "distal" positions is more challenging but has been achieved with specific directing group strategies.

Stereoselectivity becomes critical when creating chiral centers, particularly during the synthesis of reduced derivatives like tetrahydroquinolines. acs.org

Asymmetric Synthesis of Tetrahydroquinolines: Numerous stereoselective methods have been developed to produce enantiomerically enriched tetrahydroquinolines. These often involve cascade or domino reactions catalyzed by chiral entities. For example, N-heterocyclic carbene (NHC) catalysts have been employed in aza-Michael-Michael-lactonization cascade reactions to construct chiral tetrahydroquinolines with three contiguous stereocenters in high diastereomeric and enantiomeric excess. nih.gov Similarly, chiral phosphoric acids can catalyze asymmetric reductions or Povarov reactions to yield highly enantioenriched products. organic-chemistry.org

Diastereoselective Reactions: In systems with pre-existing stereocenters, subsequent reactions can be highly diastereoselective. For instance, the reductive cyclization of certain precursors to form fused tetrahydroquinoline systems can proceed with excellent selectivity for the trans-fused product, where the stereochemical outcome is directed by a bulky group on the starting material. nih.gov

Table 4: Examples of Stereoselective Tetrahydroquinoline Synthesis

| Reaction Type | Catalyst/Reagent | Key Features | Stereoselectivity | Reference |

| Aza-Michael-Michael-lactonization | Chiral N-Heterocyclic Carbene (NHC) | Cascade reaction of 2'-aminophenylenones and 2-bromoenals | >25:1 dr, up to 98.7% ee | nih.gov |

| Dehydrative Cyclization / Asymmetric Reduction | Chiral Phosphoric Acid / Hantzsch Ester | Relay catalysis from 2-aminochalcones | Excellent yields and enantioselectivities | organic-chemistry.org |

| Three-component Povarov Reaction | Chiral Phosphoric Acid | Reaction of aldehydes, anilines, and N-vinylcarbamate | Excellent enantiomeric excesses for cis-products | organic-chemistry.org |

| Reductive Cyclization | H₂, Pd/C | Domino reduction-reductive amination | High diastereoselectivity for all-cis product | nih.gov |

| [4+2] Annulation | DABCO | Reaction of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes | High diastereoselectivity (>20:1 dr) | frontiersin.org |

Polymerization Reactions of Aminoquinoline Derivatives

This compound and its various derivatives serve as important monomers in the synthesis of high-performance polymers. The incorporation of the rigid and stable quinoline heterocycle into polymer backbones can impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific solubility characteristics. The primary polymerization route for aminoquinoline derivatives is polycondensation, leading to the formation of polyamides and related polymers.

Polyamide Synthesis

Aromatic polyamides, or aramids, containing quinoline units are synthesized through the polycondensation of aminoquinoline derivatives with various dicarboxylic acids or their more reactive diacid chloride counterparts. These reactions typically yield polymers with high thermal stability and high glass transition temperatures (Tg).

One common method for this synthesis is the phosphorylation reaction. For instance, new polyamides have been successfully synthesized by reacting diacid monomers containing quinoline units with various aromatic diamines. This method has been shown to produce polymers in quantitative yields with inherent viscosities ranging from 0.20 to 1.04 dL/g. researchgate.net The resulting polymers exhibit excellent thermal properties, with 10% weight loss temperatures occurring above 410°C in nitrogen and 422°C in air. researchgate.net Their glass transition temperatures are also high, falling within the range of 170-310°C. researchgate.net

The properties of these polyamides can be tailored by altering the structure of either the diamine or the diacid monomer. For example, the introduction of flexible linkages such as methylene, sulfone, or ether groups into the polymer backbone can modify the polymer's solubility and processability without significantly compromising its thermal stability. researchgate.netresearchgate.net Polyamides synthesized from a new monomer containing a 6,6'-methylenediquinoline unit and various diamines showed inherent viscosities between 0.20 and 0.85 dL g-1, with 10% weight loss temperatures above 420°C. researchgate.net

The solubility of these quinoline-based polyamides is a critical factor for their processing and application. While many aromatic polyamides are only soluble in strong acids, structurally modified versions show improved solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylsulfoxide (DMSO). researchgate.netresearchgate.netresearchgate.net For example, polyamides derived from 4,4'-oxydianiline (B41483) and 4,4'-methylenedianiline (B154101) were found to be soluble in NMP upon heating. researchgate.net

Below is a table summarizing the properties of various polyamides synthesized from quinoline-containing monomers.

| Diamine Monomer | Diacid/Diacid Chloride | Polymer Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Glass Transition Temp. (Tg, °C) |

| Various aromatic diamines | Diacid with 6,6'-bridged quinoline units | 0.20 - 1.04 | >410 (N2), >422 (Air) | 170 - 310 |

| 4,4'-Oxydianiline | Monomer with 6,6'-methylenediquinoline | 0.20 - 0.85 | >420 | 184 - 294 |

| 4,4'-Methylenedianiline | Monomer with 6,6'-methylenediquinoline | 0.20 - 0.85 | >420 | 184 - 294 |

| Quinoxaline-based diamine | Various dicarboxylic acids | 0.25 - 0.30 | - | - |

Poly(ester-amide) Synthesis

Novel quinoline-based poly(ester-amide)s have also been developed. These polymers are produced through the polycondensation of diamine monomers containing ester linkages with different diacid chlorides. researchgate.net For example, a diamine prepared from 8-hydroxy-5-nitroquinoline and 4-nitrobenzoyl chloride, followed by reduction, was polymerized with various diacid chlorides. researchgate.net The resulting poly(ester-amide)s demonstrated high thermal stability and, notably, improved solubility compared to their all-amide counterparts, addressing a common challenge in the processing of thermally stable polymers. researchgate.net These polymers were found to be soluble in common organic solvents such as DMSO, N,N-dimethylformamide (DMF), and NMP. researchgate.net

Other Polymerization Reactions

Beyond polyamides and poly(ester-amide)s, aminoquinoline derivatives can be modified to participate in other types of polymerization. For instance, a novel acrylate (B77674) monomer based on a quinoline chalcone (B49325) was synthesized and subsequently polymerized via solution polymerization. nih.gov This approach was used to create copolymers with acrylic acid (AA) and hydroxyethylacrylate (HEA). nih.gov The resulting polymers, with molecular weights around 5000 g/mol , exhibited two stages of thermal decomposition, centered around 220°C and 350°C. nih.gov This demonstrates the versatility of aminoquinoline scaffolds in creating functional polymers for various applications.

Based on a comprehensive search for scientific literature, it has been determined that there is insufficient specific information available on the chemical compound “this compound” to generate the detailed article as requested in the provided outline.

The available literature mentions this compound primarily in the context of its synthesis or its use as a precursor for other compounds, such as quinoline-5,8-diones. thieme-connect.de However, detailed studies and data pertaining to the following required sections of the article were not found:

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Quinoline-5,8-diamine, providing precise information about the chemical environment of its constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework. In a typical ¹H NMR spectrum of the quinoline (B57606) core, aromatic protons resonate in the downfield region, generally between 7.0 and 9.0 ppm. The introduction of two electron-donating amine groups at the C5 and C8 positions is expected to cause an upfield shift for the protons on the benzene (B151609) ring portion of the molecule due to increased electron density.

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons directly bonded to the nitrogen of the amine groups (C5 and C8) would show significant shifts compared to the unsubstituted quinoline.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline Derivatives Note: Specific experimental data for this compound is not readily available in the cited literature. The table presents typical shifts for the parent quinoline structure to provide context.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 8.89 | 150.3 |

| C3 | 7.37 | 121.1 |

| C4 | 8.11 | 136.0 |

| C5 | 7.76 | 127.7 |

| C6 | 7.51 | 126.5 |

| C7 | 7.65 | 129.3 |

| C8 | 8.08 | 128.3 |

| C4a | - | 148.4 |

| C8a | - | 129.5 |

Data based on the general chemical shifts of the quinoline scaffold.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the molecular structure by connecting different fragments of the molecule and confirming the positions of substituents, such as the amino groups on the quinoline ring.

Vibrational Spectroscopy (FTIR, IR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, provides information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational modes include:

N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine groups (-NH₂) typically appear as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for C=C and C=N bonds occur in the 1400-1650 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ groups is typically found around 1600 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic carbon-nitrogen bond appears in the 1250-1360 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Quinoline Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Amine (-NH₂) | N-H Bend | ~1600 |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

Electronic Absorption (UV-Vis) and Emission (Fluorescence/Photoluminescence/Electroluminescence) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. Quinoline and its derivatives exhibit strong absorption bands in the UV region due to π→π* transitions within the aromatic system. The presence of two amino groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, extending the absorption into the visible range. This is due to the extension of the conjugated system through the lone pairs of the nitrogen atoms.

Fluorescence spectroscopy provides insights into the emissive properties of the compound upon excitation. Many quinoline derivatives are known to be fluorescent. The introduction of electron-donating amino groups can significantly enhance the fluorescence quantum yield and modulate the emission wavelength. The Stokes shift, which is the difference between the absorption and emission maxima, is an important characteristic of its photophysical behavior.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₉H₉N₃). This technique is also used to analyze fragmentation patterns, which can further confirm the molecular structure by identifying characteristic fragments of the quinoline core and the loss of amino groups.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine groups. This data is crucial for understanding the crystal packing and solid-state properties of the compound.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for phase identification, purity assessment, and analysis of polymorphic forms. The pattern for a crystalline solid consists of a series of sharp peaks at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure.

Other Characterization Techniques

Beyond standard spectroscopic methods like NMR, IR, and Mass Spectrometry, a range of other analytical techniques are crucial for the comprehensive characterization of this compound and its derivatives. These methods provide fundamental information on elemental composition, thermal stability, solution behavior, and purity.

Elemental Analysis

Elemental analysis is a foundational technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. This analysis is critical for confirming the empirical formula of newly prepared this compound derivatives and ensuring their purity. The experimentally determined percentages of each element are compared against the theoretically calculated values for the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

For instance, in the synthesis of various quinoline-based imidazole (B134444) derivatives, elemental analysis was employed to validate the final structures. The observed percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values, confirming the successful synthesis and purity of the compounds. noveltyjournals.com

Table 1: Elemental Analysis Data for a Representative Quinoline-Based Imidazole Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 70.67 | 70.65 |

| H | 4.03 | 4.00 |

| N | 13.19 | 13.10 |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is utilized to investigate the thermal stability and decomposition behavior of materials. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is particularly valuable for characterizing metal complexes and polymers derived from this compound, providing insights into their thermal robustness, the presence of coordinated or lattice solvent molecules, and their decomposition pathways.

Studies on metal complexes of various quinoline derivatives have used TGA to determine their decomposition patterns. ugm.ac.idresearchgate.netaristonpubs.com Typically, the TGA curve shows initial mass loss at lower temperatures (around 100-150°C), corresponding to the removal of hydrated water molecules. Subsequent, more significant mass loss at higher temperatures indicates the decomposition of the organic ligand, ultimately leaving a metal oxide residue. The thermal stability of these complexes is an important factor for their potential application in materials science. aristonpubs.com For example, TGA of novel Schiff base metal complexes showed that they were generally stable up to 200°C, with the final decomposition product often being a stable metal oxide. scispace.com

Table 2: TGA Decomposition Stages for a Quinoline Derivative Metal Complex

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|

| 1st | 50-150 | 5.0 | Loss of hydrated water |

| 2nd | 200-450 | 35.0 | Decomposition of organic ligand part 1 |

| 3rd | 450-700 | 25.0 | Decomposition of organic ligand part 2 |

| - | >700 | - | Stable metal oxide residue |

Conductometric Titrations

Conductometric titration is an analytical method used to determine the stoichiometry of metal-ligand complexes in solution. The principle is based on the change in electrical conductivity of a solution as a titrant is added. When a solution of a metal ion is titrated with a ligand like this compound, the formation of a complex leads to a change in the number and mobility of ions, causing a distinct change in the solution's conductivity.

The equivalence point of the titration, located graphically by plotting conductance against the volume of titrant added, reveals the molar ratio in which the metal and ligand combine. saudijournals.comresearchgate.net This technique is instrumental in studying the formation of complexes between this compound and various transition metal ions. The resulting plots typically show one or more sharp breaks, with the inflection points corresponding to the metal-to-ligand ratio of the formed complexes (e.g., 1:1, 1:2, or 1:3). nih.gov These studies confirm that quinoline derivatives can act as effective chelating agents, and the data helps in elucidating the structure of the complexes in solution. researchgate.netnih.gov

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For this compound and its derivatives, HPLC is essential for assessing purity, monitoring reaction progress, and isolating specific products.

A typical HPLC method involves a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer). researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. Detection is often carried out using a Diode-Array Detector (DAD) or a UV-Vis spectrophotometer set at a wavelength where the quinoline moiety exhibits strong absorbance, such as 231 nm or 254 nm. pharmjournal.ru The retention time of a compound under specific chromatographic conditions is a characteristic feature that aids in its identification, while the peak area is proportional to its concentration. Method development often focuses on optimizing the mobile phase composition and gradient to achieve a clear resolution of all components, including the main product and any impurities or metabolites. researchgate.netresearchgate.net

Table 3: Example HPLC Method Parameters for Quinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 5.2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 231 nm |

| Injection Volume | 20 µL |

Computational Chemistry Studies on Quinoline 5,8 Diamine Systems

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for the geometry optimization of molecules. nih.govnih.gov This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Quinoline-5,8-diamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can precisely predict its structural parameters. nih.gov

The optimization process yields key geometrical data, including bond lengths, bond angles, and dihedral (torsional) angles. These calculated parameters can be compared with experimental data, if available from techniques like X-ray crystallography, to validate the chosen computational method. mdpi.com For instance, the calculations would define the C-C and C-N bond lengths within the quinoline (B57606) core and the attached amino groups, as well as the planarity of the aromatic system.

Table 1: Representative Predicted Structural Parameters for Aromatic Systems from DFT Calculations

| Parameter | Typical Value (Å or °) |

| C-C (aromatic) bond length | 1.39 - 1.42 |

| C-N (aromatic) bond length | 1.37 - 1.40 |

| C-N (amine) bond length | 1.38 - 1.41 |

| N-H (amine) bond length | ~1.01 |

| C-C-C (aromatic) bond angle | ~120 |

| C-N-C (aromatic) bond angle | ~118 |

| H-N-H (amine) bond angle | ~112 |

Electronic Structure Analysis (e.g., Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity. Molecular Electrostatic Potential (MEP) mapping is a valuable tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, an MEP map would reveal:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the nitrogen atom of the quinoline ring and, most significantly, the nitrogen atoms of the two amino groups due to the presence of lone pairs of electrons. researchgate.netresearchgate.net

Positive Potential Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino groups. nih.gov

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. researchgate.net

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations provide a suite of descriptors that quantify the reactivity of a molecule. A key approach is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater tendency to act as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.govscirp.org A small energy gap implies that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the presence of two electron-donating amino groups is expected to raise the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted quinoline, indicating enhanced reactivity. nih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Basicity and pKa Predictions

Computational methods are frequently used to predict the acid dissociation constant (pKa), which is a quantitative measure of a compound's acidity or basicity in a solution. nih.gov For this compound, a polybasic compound, these calculations can distinguish the basicity of the three nitrogen atoms: the quinoline ring nitrogen and the two exocyclic amino nitrogens.

The prediction of pKa values typically involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation equilibrium in a solvent. researchgate.net This is a computationally intensive task that requires accurate treatment of solvation effects. Methodologies often combine high-level DFT calculations for the gas-phase energies with a continuum solvent model (like the Polarizable Continuum Model, PCM, or the Solvation Model based on Density, SMD) to account for the solvent environment. researchgate.netpeerj.com

The relative pKa values are influenced by the electronic environment of each nitrogen atom. The amino groups at positions 5 and 8 are expected to be more basic than the quinoline nitrogen. Furthermore, the protonation of one amino group will influence the basicity of the others due to electrostatic repulsion. researchgate.net Computational studies can model these effects to provide estimates of the macroscopic and microscopic pKa values. peerj.com

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govmdpi.com For this compound, the primary conformational flexibility arises from the rotation of the two amino groups around their respective C-N bonds.

Computational methods can be used to explore the potential energy surface associated with these rotations. By systematically changing the dihedral angles (e.g., H-N-C-C), one can identify the low-energy, stable conformers and the energy barriers (torsional barriers) that separate them. nih.gov This analysis helps to understand the preferred orientations of the amino groups relative to the quinoline ring system. Factors such as steric hindrance and potential intramolecular hydrogen bonding can influence the conformational preferences, all of which can be modeled computationally. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing details that are often difficult or impossible to obtain experimentally. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies. nih.gov

For reactions involving this compound, such as electrophilic substitution or oxidation, DFT calculations can be employed to:

Model the step-by-step pathway of the reaction.

Characterize the geometry of transition states.

Calculate the activation barriers for different possible pathways, thereby predicting the most likely mechanism.

For example, in a reaction with an electrophile, calculations could compare the energy profiles for attack at different positions on the molecule, providing a theoretical basis for the observed regioselectivity. Studies on related quinoline-5,8-diones have demonstrated the utility of these methods in proposing reaction mechanisms. researchgate.net

Computational Studies in Reaction Selectivity

Reaction selectivity—chemoselectivity, regioselectivity, and stereoselectivity—is a fundamental aspect of organic synthesis. Computational chemistry offers powerful predictive tools to understand and rationalize the selectivity observed in reactions. nih.gov

In the case of this compound, a key question is its regioselectivity in electrophilic aromatic substitution reactions. The two amino groups are strong activating groups and ortho-, para-directors. Therefore, an electrophile could potentially attack several positions on the benzene (B151609) ring.

Computational methods can predict the most reactive sites by analyzing various reactivity indices derived from DFT. nih.gov

Fukui Functions: These functions indicate the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

MEP Analysis: As discussed earlier, the most negative potential regions on the MEP surface indicate the most likely sites for electrophilic attack. researchgate.net

Modeling Reaction Intermediates: Calculating the relative energies of the sigma complexes (Wheland intermediates) formed upon electrophilic attack at different positions can also predict the most favorable reaction pathway. quora.com

For this compound, these calculations would likely predict that electrophilic substitution is highly favored on the benzene ring, with the precise location being influenced by the combined directing effects of the two amino groups and the quinoline ring itself. quora.comresearchgate.net

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

A thorough review of scientific literature reveals a notable absence of specific computational chemistry studies focused on the intermolecular interactions of this compound. While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are widely employed to investigate hydrogen bonding and other non-covalent interactions in various quinoline derivatives, dedicated research on the this compound system is not publicly available at this time.

Studies on structurally related compounds, such as diaminoquinoxalines and 5-hydroxyquinoline, have utilized computational models to elucidate the nature and strength of their intermolecular forces. These investigations often involve the calculation of interaction energies, analysis of geometric parameters of hydrogen bonds (e.g., bond lengths and angles), and the use of techniques like Quantum Theory of Atoms in Molecules (QTAIM) to characterize bond critical points. However, due to the strict focus of this article solely on this compound, the detailed findings from these related but distinct molecular systems cannot be presented here.

The synthesis of this compound has been reported in the context of its evaluation as a potential inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor (erythroid-derived 2)-like 2 (NRF2) interaction. nih.gov This research, however, concentrates on its biological activity and does not include computational analysis of its intermolecular interaction profile.

Therefore, without dedicated computational studies on this compound, it is not possible to provide detailed research findings or data tables concerning the modeling of its intermolecular interactions, including hydrogen bonding. The specific arrangement and energetic contributions of hydrogen bonds and other non-covalent forces in dimeric or larger clusters of this compound remain an area for future investigation within the field of computational chemistry.

Applications in Advanced Chemical Materials and Chemical Sensing

Development of Chemosensors and Optical Indicators

The quinoline (B57606) core, particularly when substituted with electron-donating amino groups, often exhibits fluorescence, making it an excellent platform for the design of optical sensors. The lone pair of electrons on the nitrogen atoms can interact with analytes, leading to detectable changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, or a shift in emission wavelength.

While direct studies on Quinoline-5,8-diamine as a pH indicator are not extensively documented, the broader class of aminoquinolines has demonstrated significant potential in this area. The amino groups on the quinoline ring can be protonated or deprotonated depending on the pH of the surrounding medium, which in turn alters the electronic properties and fluorescence of the molecule.

For instance, a fluorescent probe based on a dansyl-8-aminoquinoline (DAQ) conjugate has been synthesized and shown to exhibit a dual-responsive range to pH changes. nih.gov This probe displays pKa values of 5.73 and 8.56, allowing it to function as a sensitive pH indicator in both acidic and basic conditions. nih.gov The pH-sensing mechanism is attributed to the protonation of a dimethylamino group and the deprotonation of a sulfonamide group, which modulates the intramolecular charge transfer (ICT) process. nih.gov Similarly, other aminoquinoline-based sensors have been designed to operate in specific pH ranges, including highly acidic environments, by modifying the substitution pattern on the quinoline ring. mdpi.comresearchgate.net

Based on these findings, it can be inferred that this compound, with its two amino groups, would also exhibit pH-dependent photophysical properties. The protonation of one or both of the amino groups would likely lead to changes in its absorption and emission spectra, making it a potential candidate for the development of novel pH-sensitive indicators.

Table 1: Characteristics of Aminoquinoline-Based pH Sensors

| Compound | pH Range | pKa Value(s) | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Dansyl-8-aminoquinoline (DAQ) | 2.00 - 7.95 & 7.95 - 10.87 | 5.73 & 8.56 | Protonation/deprotonation of amino and sulfonamide groups | nih.gov |

| 6,7-diaminoquinoxaline derivative (QC1) | 1 - 5 | Not specified | Protonation of ring and amino nitrogens | mdpi.com |

| 2-((isoquinolin-4-ylimino)methyl)-6-methoxyphenol (HL) | Acidic range | Not specified | Colorimetric and fluorescent response to pH changes | researchgate.net |

The diamine functionality in this compound provides two coordination sites, making it an attractive ligand for metal ions. The binding of a metal ion to the diamine can significantly perturb the electronic structure of the quinoline ring, leading to a measurable optical or electrochemical response. This principle has been widely exploited in the design of chemosensors for various metal ions using quinoline derivatives.

Derivatives of 8-aminoquinoline (B160924) are particularly well-known for their ability to act as fluorogenic chelators for zinc ions (Zn²⁺). semanticscholar.org For example, the QZ family of indicators utilizes an 8-aminoquinoline moiety to bind Zn²⁺, resulting in a significant fluorescence enhancement. nih.gov These sensors, however, are best suited for detecting higher concentrations of Zn²⁺ due to their micromolar affinity. nih.gov Other quinoline-based sensors have been developed for the detection of a range of metal ions, including Cu²⁺, by leveraging the quenching of fluorescence upon ion binding.

Given the structural similarities, this compound is expected to form stable complexes with various metal ions. The presence of two amino groups could lead to the formation of bidentate or even bridging complexes, potentially offering high selectivity for specific ions. The development of ion-selective electrodes (ISEs) is another potential application, where this compound could be incorporated into a membrane to selectively bind and detect target ions in a sample. nih.govmdpi.com

Table 2: Examples of Ion Sensing with Quinoline Derivatives

| Sensor Type | Target Ion | Principle of Detection | Reference |

|---|---|---|---|

| 8-aminoquinoline derivatives (QZ family) | Zn²⁺ | Fluorescence enhancement | nih.gov |

| 8-amidoquinoline derivatives | Zn²⁺ | Chelation-enhanced fluorescence | semanticscholar.org |

| Quinoline derivative | Cu²⁺ | Fluorescence quenching | researchgate.net |

Organic Light-Emitting Diode (OLED) Materials

Quinoline derivatives have been extensively investigated as materials for organic light-emitting diodes (OLEDs) due to their excellent charge-transporting and luminescent properties. jmaterenvironsci.comacs.orgresearchgate.net While specific studies on the application of this compound in OLEDs are scarce, its electronic properties suggest it could be a valuable component in such devices.

The amino groups at the 5 and 8 positions are electron-donating, which would increase the electron density of the quinoline ring system. This could potentially lead to a high highest occupied molecular orbital (HOMO) energy level, making it suitable for use as a hole-transporting or emissive material in an OLED. The fluorescence properties of this compound could also be harnessed to create an emissive layer.

Furthermore, metal complexes of quinoline derivatives are widely used in OLEDs. For example, bis(8-hydroxyquinoline) zinc (Znq₂) is known to form stable oligomers in thin films, which influences the electronic states and improves device performance. acs.org It is plausible that this compound could be used as a ligand to form novel metal complexes with desirable electroluminescent properties. The development of such complexes could lead to new OLED materials with tailored emission colors and improved efficiency.

Catalytic Applications beyond Synthesis (e.g., asymmetric transfer hydrogenation)